A Technical Guide to Fmoc-2,3-dichloro-D-homophenylalanine: Properties, Synthesis, and Application
A Technical Guide to Fmoc-2,3-dichloro-D-homophenylalanine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-2,3-dichloro-D-homophenylalanine, a specialized amino acid derivative crucial for the synthesis of advanced peptides. We will explore its fundamental chemical properties, the rationale for its use in peptide-based drug design, and a detailed protocol for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Core Physicochemical Properties
Fmoc-2,3-dichloro-D-homophenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure is characterized by three key features: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amine, a dichlorinated phenyl ring, and a "homo" backbone, which contains an additional methylene group compared to phenylalanine.
| Property | Value | Source |
| CAS Number | 1260616-08-7 | [1] |
| Molecular Formula | C₂₅H₂₁Cl₂NO₄ | [1] |
| Molecular Weight | 470.34 g/mol | [1] |
| Exact Mass | 469.08476 Da | Calculated |
The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element. This distinction is critical in high-resolution mass spectrometry for accurate compound identification.
The Rationale for Chlorinated Homophenylalanine Analogs in Peptide Design
The incorporation of unnatural amino acids like Fmoc-2,3-dichloro-D-homophenylalanine into peptides is a powerful strategy to enhance their therapeutic properties.[2] The specific modifications in this compound—the D-configuration, the chloro-substituents, and the extended backbone—are deliberately chosen to overcome key challenges in peptide drug development.
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Enhanced Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of a D-amino acid at a specific position can render the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life and bioavailability.[3]
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Modulated Receptor Binding and Potency: The addition of halogen atoms, such as chlorine, to the phenyl ring can significantly alter the electronic and steric properties of the amino acid side chain.[3] This can lead to enhanced binding affinity and selectivity for the target receptor, ultimately improving the peptide's potency. The dichlorination pattern, in this case at the 2 and 3 positions, provides a specific conformational constraint that can be explored for optimizing peptide-receptor interactions.
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Conformational Control: The "homo" designation indicates an extended amino acid backbone. This subtle change can influence the peptide's secondary structure, such as its ability to form helices or sheets. By strategically placing homophenylalanine derivatives, researchers can fine-tune the peptide's conformation to achieve the desired biological activity.
The Role of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is a base-labile protecting group for the α-amine of an amino acid.[4] It is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild cleavage conditions, which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction.
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Incorporation of Fmoc-2,3-dichloro-D-homophenylalanine into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-2,3-dichloro-D-homophenylalanine using the Fmoc/tBu strategy.
Materials and Reagents:
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Rink Amide resin (or other suitable resin depending on the desired C-terminus)
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Fmoc-protected amino acids (including Fmoc-2,3-dichloro-D-homophenylalanine)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
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Diethyl ether
Workflow for a Single Coupling Cycle:
Caption: A single cycle of solid-phase peptide synthesis.
Step-by-Step Methodology:
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Resin Swelling:
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Place the desired amount of resin in a reaction vessel.
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Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
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Drain the DMF.
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Fmoc Deprotection:
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Add a 20% solution of piperidine in DMF to the resin.
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Agitate for 3-5 minutes.
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Drain the solution.
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Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
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Drain the solution.
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Washing:
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
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Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
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Amino Acid Coupling:
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In a separate vial, dissolve Fmoc-2,3-dichloro-D-homophenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
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Add DIPEA (2 equivalents relative to the amino acid) to activate the amino acid. The solution will typically change color.
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Immediately add the activated amino acid solution to the resin.
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Agitate the reaction mixture for 1-2 hours. The coupling time may need to be extended for this sterically hindered amino acid.
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Washing:
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Drain the coupling solution.
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Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
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Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).
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Chain Elongation:
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Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
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Final Deprotection and Cleavage:
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After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free).
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Wash the resin with DMF and then DCM, and dry the resin under vacuum.
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Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
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Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
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Conclusion
Fmoc-2,3-dichloro-D-homophenylalanine is a valuable building block for medicinal chemists and peptide scientists. Its unique structural features enable the synthesis of peptide analogs with enhanced stability, potency, and tailored conformational properties. A thorough understanding of its chemical properties and the principles of solid-phase peptide synthesis is essential for its successful application in the development of next-generation peptide therapeutics.
References
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Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
